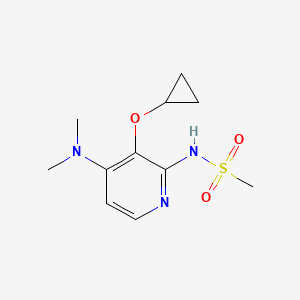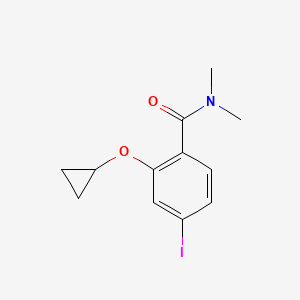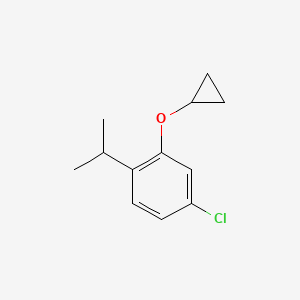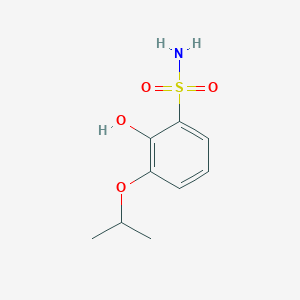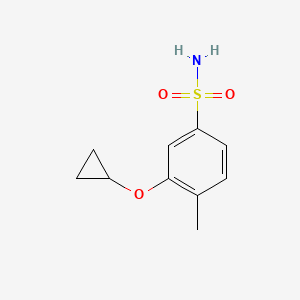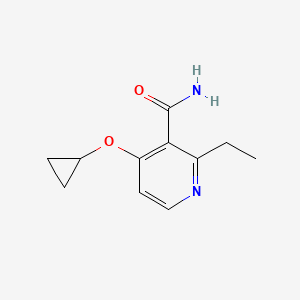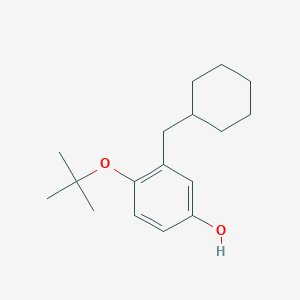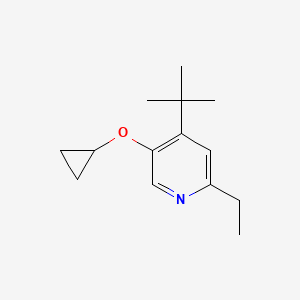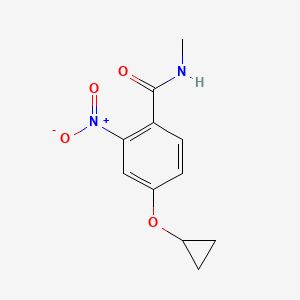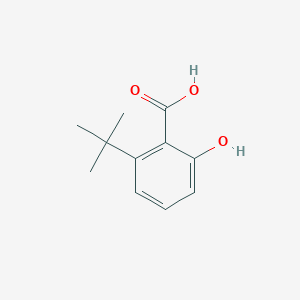
2-Tert-butyl-6-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-6-hydroxybenzoic acid is a phenolic compound with the molecular formula C11H16O3. It is a derivative of benzoic acid, characterized by the presence of a tert-butyl group at the second position and a hydroxyl group at the sixth position on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Tert-butyl-6-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 6-hydroxybenzoic acid with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Friedel-Crafts alkylation of 6-hydroxybenzoic acid with tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction also requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, depending on the nature of the substituent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-6-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: It is investigated for its potential therapeutic effects in conditions related to oxidative stress.
Industry: It is used as an additive in polymers and resins to enhance their stability and longevity.
Wirkmechanismus
The antioxidant properties of 2-tert-butyl-6-hydroxybenzoic acid are primarily due to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl group provides steric hindrance, enhancing the stability of the radical formed after hydrogen donation. This compound interacts with various molecular targets, including reactive oxygen species and free radicals, to exert its protective effects.
Vergleich Mit ähnlichen Verbindungen
2-Tert-butyl-6-hydroxybenzoic acid can be compared with other hydroxybenzoic acids such as:
Salicylic acid: Known for its anti-inflammatory properties.
p-Hydroxybenzoic acid: Commonly used as a preservative.
Protocatechuic acid: Noted for its antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its combination of a tert-butyl group and a hydroxyl group, which provides enhanced stability and antioxidant properties compared to other hydroxybenzoic acids.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-tert-butyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)7-5-4-6-8(12)9(7)10(13)14/h4-6,12H,1-3H3,(H,13,14) |
InChI-Schlüssel |
MYHVGZCYKHVSLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



